2,4-dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,4-dimethoxy-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S2/c1-21-7-9-22(10-8-21)17(15-6-11-27-14-15)13-20-28(23,24)19-5-4-16(25-2)12-18(19)26-3/h4-6,11-12,14,17,20H,7-10,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKDYXXWCJZYCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=C(C=C(C=C2)OC)OC)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives containing piperazine moieties have shown promising results against various cancer cell lines by inhibiting key signaling pathways such as the MAPK and PI3K/Akt pathways .
Table 1: Summary of Antitumor Activity in Similar Compounds
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast | 15 | MAPK inhibition |
| Compound B | Lung | 10 | PI3K/Akt pathway |
| Compound C | Colon | 5 | Apoptosis induction |
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. In vitro studies demonstrated that it significantly reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages. This effect is mediated through the suppression of NF-κB and MAPK signaling pathways .
Case Study: Psoriasis Model
In a psoriasiform inflammation model, treatment with the compound resulted in a marked reduction in skin inflammation, evidenced by decreased erythema and scaling. Histological analysis showed a significant reduction in epidermal thickness compared to untreated controls .
The biological activity of this compound is primarily attributed to its ability to modulate various cellular signaling pathways. Key mechanisms include:
- Inhibition of Cytokine Production : The compound inhibits NF-κB activation, leading to decreased expression of inflammatory cytokines.
- Induction of Apoptosis : It promotes apoptosis in cancer cells through activation of caspases and disruption of mitochondrial membrane potential.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G1 phase, preventing cancer cell proliferation .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Sulfonamide Derivatives
Key Observations :
Key Observations :
- The target’s synthesis likely mirrors the stepwise alkylation and coupling seen in , though yields remain speculative.
- Chromatography is a common purification method for such compounds, critical for isolating polar intermediates.
Physicochemical and Spectral Properties
Table 3: Spectral Data of Selected Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
